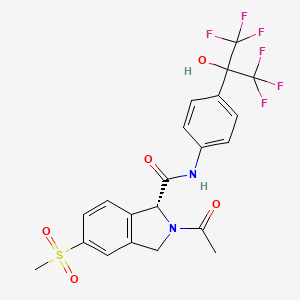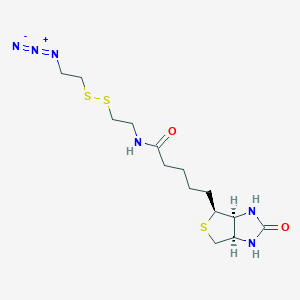
Azid-SS-Biotin
Übersicht
Beschreibung
Azide-SS-biotin is a cleavable biotinylation reagent used for labeling alkyne-containing biomolecules through click chemistry. The azide group in this compound reacts with alkynes, dibenzocyclooctyne (DBCO), or bicyclononyne (BCN) reagents to form a stable triazole linkage. The disulfide bond in this linker can be cleaved using reducing agents such as dithiothreitol (DTT), beta-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP) .
Wissenschaftliche Forschungsanwendungen
Azide-SS-biotin has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the labeling and modification of biomolecules.
Biology: Employed in proximity labeling to study protein-protein interactions and cellular processes.
Medicine: Utilized in chemoproteomics to probe protease specificity and identify molecular targets.
Industry: Applied in the development of biosensors and diagnostic tools
Wirkmechanismus
Target of Action
Azide-SS-biotin, also known as Azide-C2-SS-C2-biotin, is primarily used as a biotinylation reagent . Its primary targets are alkyne-containing biomolecules . The azide group in Azide-SS-biotin reacts with these alkyne groups to form a stable triazole linkage . This reaction is part of a larger process known as click chemistry .
Mode of Action
The azide group in Azide-SS-biotin reacts with alkynes, DBCO, or BCN reagent to form a stable triazole linkage . This reaction is highly selective and allows for the specific labeling of alkyne-containing biomolecules . The disulfide bond in the linker can be cleaved using reducing agents such as DTT, BME, and TCEP , making Azide-SS-biotin a cleavable biotinylation reagent .
Biochemical Pathways
Azide-SS-biotin is involved in the biochemical pathway of biotinylation . Biotinylation is a process where biotin is covalently attached to proteins and other biomolecules, allowing them to be selectively isolated and studied . The azide group in Azide-SS-biotin reacts with alkynes to form a stable triazole linkage , which is a key step in the biotinylation process .
Result of Action
The result of Azide-SS-biotin’s action is the selective labeling of alkyne-containing biomolecules . This allows for the isolation and study of these biomolecules . The cleavable nature of Azide-SS-biotin also allows for the removal of the biotin tag if necessary .
Action Environment
The action of Azide-SS-biotin is influenced by the presence of alkynes and reducing agents . Alkynes are necessary for the formation of the triazole linkage , while reducing agents such as DTT, BME, and TCEP can cleave the disulfide bond in the linker . The reaction conditions, such as temperature and pH, may also influence the efficiency of the biotinylation process .
Zukünftige Richtungen
Azide-SS-biotin has potential applications in the field of proteomics . It can be used in a workflow named AT-MAPP, which significantly expands multiplexing power compared to the original isoTOP-ABPP . This could be a useful addition to the current toolbox for activity-based protein profiling and covalent drug development .
Biochemische Analyse
Biochemical Properties
Azide-SS-biotin plays a crucial role in biochemical reactions, particularly in the labeling and detection of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its azide group, which reacts with alkynes, DBCO, or BCN reagents to form a stable triazole linkage . The disulfide bond in Azide-SS-biotin can be cleaved using reducing agents such as DTT, BME, and TCEP, enabling the controlled release of the biotin label . This property is particularly useful in proteomics and chemoproteomics studies, where Azide-SS-biotin is used to label and enrich specific proteins for analysis .
Cellular Effects
Azide-SS-biotin influences various cellular processes by labeling specific biomolecules within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by targeting and labeling proteins involved in these processes . For example, Azide-SS-biotin has been used in activity-based protein profiling to identify and quantify functional residues in proteins, providing insights into their roles in cellular functions . The ability to label and track specific proteins allows researchers to study the dynamic changes in cellular processes and understand the molecular mechanisms underlying various biological phenomena.
Molecular Mechanism
The molecular mechanism of Azide-SS-biotin involves its interaction with biomolecules through click chemistry. The azide group of Azide-SS-biotin reacts with alkynes to form a stable triazole linkage, enabling the covalent attachment of the biotin label to the target molecule . The disulfide bond in Azide-SS-biotin can be cleaved using reducing agents, allowing for the controlled release of the biotin label . This mechanism is particularly useful in proteomics studies, where Azide-SS-biotin is used to label and enrich specific proteins for analysis . The ability to selectively label and release the biotin tag provides researchers with a powerful tool for studying protein interactions and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azide-SS-biotin can change over time due to its stability and degradation. The compound is stable under storage conditions at -20°C and can be shipped at ambient temperature . Its stability in experimental conditions may vary depending on factors such as temperature, pH, and the presence of reducing agents. Long-term studies have shown that Azide-SS-biotin can maintain its labeling efficiency over extended periods, but its degradation products may affect cellular functions . Researchers should consider these factors when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Azide-SS-biotin in animal models can vary with different dosages. Studies have shown that low doses of Azide-SS-biotin can effectively label target biomolecules without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and disruption of cellular functions. Researchers should carefully optimize the dosage of Azide-SS-biotin to achieve the desired labeling efficiency while minimizing potential side effects . Threshold effects and toxicities observed in animal models provide valuable insights into the safe and effective use of Azide-SS-biotin in biological research.
Metabolic Pathways
Azide-SS-biotin is involved in various metabolic pathways, particularly those related to protein labeling and modification. The azide group of Azide-SS-biotin can be incorporated into metabolic pathways without interfering with normal cellular functions . Once incorporated, the azide group can selectively bind covalently with a second probe containing a complementary bioorthogonal moiety, enabling the study of metabolic flux and metabolite levels . This property makes Azide-SS-biotin a valuable tool for studying metabolic pathways and understanding the roles of specific biomolecules in cellular metabolism.
Transport and Distribution
Azide-SS-biotin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can be efficiently conjugated to nanoparticles and magnetic beads, facilitating its transport and distribution within cells . The azide group of Azide-SS-biotin enables its covalent attachment to target biomolecules, allowing for precise localization and accumulation within specific cellular compartments . This property is particularly useful in studies involving the tracking and visualization of biomolecules in living cells.
Subcellular Localization
The subcellular localization of Azide-SS-biotin is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells through interactions with targeting signals and binding proteins . For example, Azide-SS-biotin can be used to label and track RNA molecules within specific subcellular locales, providing insights into their spatial distribution and functions . The ability to selectively label and localize Azide-SS-biotin within cells makes it a powerful tool for studying subcellular processes and understanding the roles of specific biomolecules in cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azide-SS-biotin is synthesized through a series of chemical reactions involving the introduction of azide and biotin groups into the molecule. The synthesis typically involves the following steps:
Introduction of Azide Group: The azide group is introduced into the molecule through nucleophilic substitution reactions.
Formation of Disulfide Linkage: The disulfide bond is formed by oxidizing thiol groups.
Attachment of Biotin: The biotin moiety is attached to the molecule through amide bond formation.
Industrial Production Methods
Industrial production of Azide-SS-biotin involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Azide-SS-biotin undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes, DBCO, or BCN reagents to form a stable triazole linkage.
Reduction: The disulfide bond in Azide-SS-biotin can be cleaved using reducing agents such as DTT, BME, and TCEP.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Reduction: Reducing agents like DTT, BME, and TCEP are used under mild conditions to cleave the disulfide bond.
Major Products Formed
Triazole Linkage: The reaction between the azide group and alkynes forms a stable triazole linkage.
Cleaved Biotinylated Products: Reduction of the disulfide bond results in the cleavage of the biotinylated product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azide-PEG(3+3)-S-S-biotin: Similar to Azide-SS-biotin, but contains a polyethylene glycol (PEG) spacer for increased solubility and reduced aggregation.
Biotin-dPEG®23-azide: Another biotinylation reagent with a different PEG spacer length.
Uniqueness
Azide-SS-biotin is unique due to its cleavable disulfide bond, which allows for the controlled release of the biotinylated product. This feature makes it particularly useful in applications requiring reversible biotinylation, such as proximity labeling and chemoproteomics .
Eigenschaften
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-azidoethyldisulfanyl)ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22)/t10-,11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWHTSPPRPEKSH-GVXVVHGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[N-[2-[3-ethylsulfonyl-4-(4-methylpiperazin-1-yl)anilino]-5-fluoropyrimidin-4-yl]-5-(hydroxymethyl)-2-methylanilino]methyl]benzonitrile](/img/structure/B605720.png)

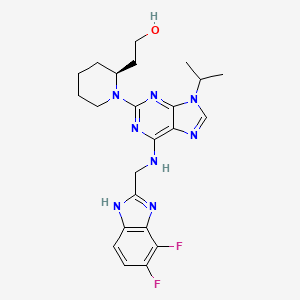
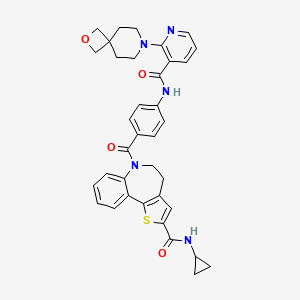

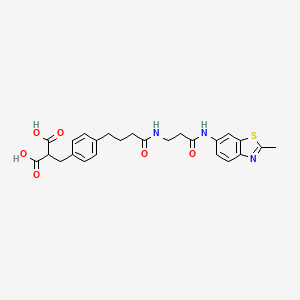


![2(1H)-Pyridinone, 5-[(1R)-3-amino-4-fluoro-1-[3-[5-(1-propyn-1-yl)-3-pyridinyl]phenyl]-1H-isoindol-1-yl]-1-ethyl-3-methyl-](/img/structure/B605730.png)
![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)
![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)
![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)
